molecular formula C22H13F5N2 B10856339 Pentafluoro-trityl clotrimazole analogue 29a

Pentafluoro-trityl clotrimazole analogue 29a

Cat. No. B10856339
M. Wt: 400.3 g/mol
InChI Key: IXZCSHNAKAZHCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pentafluoro-trityl clotrimazole analogue 29a involves several steps, starting with the preparation of the pentafluoro-trityl group and its subsequent attachment to the clotrimazole molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize yield and purity .

Comparison with Similar Compounds

Pentafluoro-trityl clotrimazole analogue 29a is unique compared to other similar compounds due to its specific modification with the pentafluoro-trityl group. This modification enhances its pharmacological properties and makes it a more potent modulator of the TRPM3 ion channel . Similar compounds include other clotrimazole analogues and TRPM3 modulators, such as pregnenolone sulphate and CIM0216 .

properties

Molecular Formula

C22H13F5N2

Molecular Weight

400.3 g/mol

IUPAC Name

1-[(2,3,4,5,6-pentafluorophenyl)-diphenylmethyl]imidazole

InChI

InChI=1S/C22H13F5N2/c23-17-16(18(24)20(26)21(27)19(17)25)22(29-12-11-28-13-29,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

IXZCSHNAKAZHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)N4C=CN=C4

Origin of Product

United States

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